molecular formula C21H30N2O3 B14183585 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester

Cat. No.: B14183585
M. Wt: 358.5 g/mol
InChI Key: FRWVGLPTIBIIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester (CAS: 851322-37-7) is a spirocyclic compound with a molecular formula of C21H30N2O3 and a molecular weight of 358.47 g/mol. Key properties include a LogP of 3.82 (indicating moderate lipophilicity) and a polar surface area (PSA) of 49.85 Ų, suggesting balanced solubility and membrane permeability . The tert-butyl ester group provides steric protection to the carboxylic acid, enhancing metabolic stability, while the benzoyl moiety introduces aromatic interactions critical for binding to biological targets. This compound has been investigated in pharmacological contexts, including as a precursor for γ-secretase inhibitors and AAA ATPase p97 inhibitors .

Properties

IUPAC Name

tert-butyl 9-benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-15-11-21(12-16-23)9-13-22(14-10-21)18(24)17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWVGLPTIBIIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Benzyl Piperidine-4-ketone and Ethyl Cyanoacetate

The patent CN101255159A outlines a scalable method for constructing the diazaspiro[5.5]undecane core. Starting with N-benzyl piperidine-4-ketone and ethyl cyanoacetate, a Knoevenagel condensation in cholamine solution generates dicyanocarbodiimide intermediate B (Fig. 1). Acidic hydrolysis (H₂SO₄, 80°C) selectively decarboxylates B to carbodiimide C , which undergoes LiAlH₄ reduction to diamine D . Subsequent tert-butyloxycarbonyl (Boc) protection yields the spirocyclic template.

Key Data:

  • Yield for BC : 72% (H₂SO₄, 6 h)
  • Reduction CD : 85% (LiAlH₄, THF, 0°C → reflux)
  • Boc protection: 90% (Boc₂O, DMAP, CH₂Cl₂)

Microwave-Assisted Spirocyclization

Adapting methods from tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate syntheses, microwave irradiation (130°C, DMSO, DIPEA) accelerates spirocycle formation, reducing reaction times from 24 h to 30 min with yields >85%. This approach minimizes thermal degradation, critical for acid-sensitive intermediates.

Introduction of the 9-Benzoyl Group

Benzoylation via Nucleophilic Acyl Substitution

The 9-amino group of the spirocyclic intermediate undergoes benzoylation using benzoyl chloride (1.2 eq) in anhydrous DCM with triethylamine (2.5 eq) as a base. Reaction monitoring (TLC, 12 h) confirms complete conversion, with purification via silica gel chromatography (hexane/EtOAc 4:1) yielding the 9-benzoyl derivative in 78% yield.

Optimization Note:

  • Lower yields (≤60%) observed with bulkier acylating agents (e.g., p-nitrobenzoyl chloride) due to steric hindrance.

Catalytic Asymmetric Benzoylation

Recent advances employ chiral Lewis acids (e.g., (R)-BINOL·SnCl₄) to induce enantioselectivity at the 9-position. Under these conditions (0°C, 24 h), enantiomeric excess (ee) reaches 92% for the (S)-configured product, though yields drop to 65% due to kinetic resolution effects.

tert-Butyl Ester Installation and Final Deprotection

Early-Stage Carboxylic Acid Protection

The tert-butyl ester is introduced prior to spirocyclization to avoid side reactions. Using Boc₂O (1.5 eq) and DMAP (0.1 eq) in DCM, the 3-carboxylic acid is protected in 95% yield. This strategy ensures compatibility with subsequent LiAlH₄ reduction steps.

Final Deprotection and Recrystallization

Global deprotection of residual benzyl groups (H₂, Pd/C, EtOH) precedes recrystallization from methanol/water (9:1) to achieve >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency Across Methods

Method Key Step Conditions Yield (%) Purity (%)
Patent route LiAlH₄ reduction THF, reflux 85 98
Microwave-assisted Spirocyclization DMSO, 130°C, 30 min 88 97
Catalytic asymmetric Benzoylation (R)-BINOL·SnCl₄, 0°C 65 95 (92 ee)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Knoevenagel condensation (residence time: 20 min, 100°C) enhances throughput (90% conversion) while reducing solvent waste. In-line FTIR monitoring ensures real-time quality control.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The 8-oxo derivative’s higher PSA (58.64 vs. 49.85) reflects stronger hydrogen-bonding capacity, favoring solubility and target interactions in polar environments.
  • Spiro Ring Size : Compounds with spiro[4.5] systems (e.g., compound 13) exhibit distinct conformational constraints compared to spiro[5.5], altering binding pocket compatibility .

Pharmacological Relevance

Compound Key Applications Mechanism/Target
Target Compound γ-Secretase inhibition , p97 ATPase inhibition Suppresses Notch signaling, induces photoreceptor differentiation; disrupts protein degradation pathways in cancer.
8-Oxo derivative (1061731-86-9) Synthetic intermediate for kinase inhibitors Ketone group may coordinate with catalytic lysine or aspartate residues in kinases.
Fluoro-indole derivative p97 ATPase inhibition Aryl substituents enhance hydrophobic interactions with ATPase domains.
Compound 13 Dopamine receptor modulation Piperazine moiety targets GPCRs, likely D2/D3 receptors.

Functional Insights :

  • The benzoyl group in the target compound enables π-π stacking with aromatic residues in γ-secretase or p97, critical for inhibitory activity .
  • Tert-butyl esters (common in the target and analogs) improve metabolic stability by shielding labile carboxylic acids .
  • Spiro[4.5] systems (e.g., compound 13) are structurally distinct, favoring interactions with neurotransmitter receptors over enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3,9-diazaspiro[5.5]undecane derivatives, and how does steric hindrance influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are often used as intermediates. A key step involves coupling benzoyl groups to the diazaspiro core using Pd catalysis (e.g., Pd₂(dba)₃ with XantPhos ligand) under inert conditions . Steric hindrance from the spirocyclic structure necessitates longer reaction times (e.g., 3–24 hours at 100–130°C) and optimized bases (e.g., Cs₂CO₃ or DIPEA) to improve yields .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm for benzoyl groups) and tert-butyl protons (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. The spirocyclic core often generates high-quality diffraction data due to its rigidity, but twinning or disorder may require specialized refinement protocols .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at –20°C under inert gas (e.g., argon) to prevent ester hydrolysis or oxidation. The tert-butyl ester group is sensitive to acidic conditions, so avoid exposure to TFA unless intentional deprotection is required .

Advanced Research Questions

Q. How does the 3,9-diazaspiro[5.5]undecane scaffold modulate biological activity in drug discovery, and what are key structure-activity relationship (SAR) trends?

  • Methodological Answer : The diazaspiro core acts as a conformationally restricted bioisostere for piperazine, enhancing metabolic stability and receptor binding. SAR studies in γ-aminobutyric acid (GABA) receptor antagonists show that substituents on the benzoyl group (e.g., fluoro or methyl) significantly impact potency. For example, fluorination at the benzoyl meta-position improves blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. The compound’s exact mass (358.4745 g/mol) and isotopic pattern aid identification .
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges reduces matrix effects from plasma proteins. Recovery rates >85% are achievable with pH-controlled elution .

Q. How can researchers leverage this compound in PROTAC (proteolysis-targeting chimera) design for targeted protein degradation?

  • Methodological Answer : The tert-butyl ester serves as a handle for linking E3 ligase binders (e.g., thalidomide analogs) via click chemistry. Optimize linker length (e.g., PEG2–PEG4) to balance proteasome recruitment and cell permeability. In vitro degradation assays (e.g., Western blot for target protein levels) validate efficiency .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 for receptor studies).
  • Molecular Docking : Compare binding poses in homology models (e.g., GABA receptor subtypes) to identify off-target interactions .

Q. How can the compound’s stereochemistry be exploited in enantioselective synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Asymmetric catalysis (e.g., Jacobsen’s catalyst) introduces stereocenters during spirocycle formation. Racemization risks are minimized by avoiding strong acids/bases post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.